Cisplatin
Overview
Description
Synthesis Analysis
Syntheses of cisplatin start from potassium tetrachloroplatinate. Several procedures are available. One obstacle is the facile formation of Magnus’s green salt (MGS), which has the same empirical formula as cisplatin. The traditional way to avoid MGS involves the conversion of K2PtCl4 to K2PtI4 .Molecular Structure Analysis
Cisplatin is a tiny molecule, composed of a platinum ion surrounded by four ligands arranged in a square. If you choose two amines and two chlorides as ligands, there are two ways to arrange them around the platinum ion .Chemical Reactions Analysis
Cisplatin inhibits DNA synthesis by the formation of DNA cross-links; denatures the double helix; covalently binds to DNA bases and disrupts DNA function .Physical And Chemical Properties Analysis
The physical and chemical stability of cisplatin is summarised in Table 1. Both 0.1 mg/ml. and 0.4 mg/ml. infusions, with or without the added electrolyte supplements, were chemically stable over 28 days at 250C, with the cisplatin concentration remaining within acceptance limits of 95—105% of the initial concentration .Scientific Research Applications
Mitochondrial Involvement in Cisplatin Resistance
Cisplatin remains a vital anticancer drug despite resistance issues. Recent research emphasizes the critical role of mitochondria in cancer progression and in developing cisplatin resistance. Studies highlight mitochondrial DNA alterations' role in resistance, related to redox balance changes and cellular metabolism rewiring. Understanding mitochondrial dynamics can provide insights into overcoming cisplatin resistance, making it a promising pharmacological target (Cocetta, Ragazzi, & Montopoli, 2019).
Cisplatin as a Metal-Based Anticancer Drug
Cisplatin, a diamminedichloridoplatinum(II) compound, is extensively used for various solid cancers. Its anticancer activity involves DNA interaction and subsequent apoptosis induction. However, resistance and side effects limit its effectiveness. Combination therapies have shown promise in enhancing efficacy and reducing resistance (Ghosh, 2019).
Molecular Targets of Cisplatin-Induced Ototoxicity
Cisplatin is known for its ototoxicity, with hearing loss primarily due to oxidative stress. Recent studies suggest inflammation as a trigger for ear cell death. Understanding the molecular targets of cisplatin and its pathways can lead to strategies to prevent this adverse effect (Gentilin et al., 2019).
MicroRNA in Cisplatin Resistance or Sensitivity
MicroRNAs play a crucial role in cisplatin resistance or sensitivity, regulating apoptosis, autophagy, and various cancer-related pathways. Modulating relevant microRNAs can potentially re-sensitize cancer cells to cisplatin, particularly in various cancer types (Wang et al., 2020).
The Pentose Phosphate Pathway in Cisplatin Resistance
The pentose phosphate pathway (PPP) is significant in metabolic reprogramming associated with cisplatin resistance. Overexpression of enzymes in the PPP can increase cisplatin resistance, while targeting PPP can be a strategy to overcome this resistance, highlighting the need for further studies in this area (Giacomini et al., 2020).
Tumour Metabolism's Role in Cisplatin Resistance
Tumor metabolism, particularly changes in glucose, amino acid, and lipid pathways, plays a significant role in cisplatin resistance. Understanding these metabolic alterations can provide insights into improving cisplatin's efficacy in cancer treatment (Wang et al., 2021).
Nucleotide Excision Repair in Cisplatin Resistance
Nucleotide excision repair (NER) is a major mechanism of cisplatin resistance in tumor cells. Understanding how NER proteins recognize and remove cisplatin-induced DNA damage can inform strategies to enhance cisplatin's efficacy in cancer treatment (Duan et al., 2020).
Unexpected Therapeutic Effects of Cisplatin
Cisplatin's effectiveness extends beyond its known DNA damage mechanism. It influences cellular pH and mechanical properties, affects cancer cell metabolism, and impacts the tumor microenvironment. Understanding these alternative effects can elucidate cisplatin's unexpected therapeutic efficacy (Raudenská et al., 2019).
Natural Products in Cisplatin-Induced Nephrotoxicity
Natural products have shown potential in mitigating cisplatin-induced nephrotoxicity, which is a major limitation in its clinical use. These products possess antioxidant, anti-inflammatory, and anti-apoptotic properties that regulate pathways associated with kidney damage (Fang et al., 2021).
Cisplatin Combination with Natural Products in Cancer Chemotherapy
Combining cisplatin with natural products enhances its therapeutic activity while attenuating chemotherapy-induced toxicity. Natural products trigger apoptosis and modulate gene transcription factors, contributing to cisplatin chemosensitivity (Dasari et al., 2022).
Safety And Hazards
Cisplatin can affect your nervous system, increase your risk of bleeding or infection, or harm your kidneys. Call your doctor if you have a fever, mouth sores, cough, sore throat, unusual bleeding or bruising, hearing problems, numbness or tingling in your hands or feet, little or no urinating, swelling or rapid weight gain, or shortness of breath .
Future Directions
properties
IUPAC Name |
azanide;dichloroplatinum(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.2H2N.Pt/h2*1H;2*1H2;/q;;2*-1;+4/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLATGHUWYMOKM-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[NH2-].Cl[Pt+2]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H4N2Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cisplatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014656 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Azanide; dichloroplatinum(2+) | |
CAS RN |
15663-27-1 | |
Record name | Cisplatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014656 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 °C | |
Record name | Cisplatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014656 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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